4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-2-25-15-6-4-14(5-7-15)10-19(24)27-18-12-26-16(11-17(18)23)13-28-20-21-8-3-9-22-20/h3-9,11-12H,2,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAPPLKSGSCWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: This step involves the reaction of the pyran intermediate with a pyrimidine derivative, often facilitated by a nucleophilic substitution reaction.
Attachment of the Ethoxyphenyl Acetate Group: This final step can be accomplished through esterification or acylation reactions using ethoxyphenyl acetic acid or its derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine or ethoxyphenyl acetate moieties, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets within biological systems. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
<sup>†</sup>Based on structural similarity to BC84700 (C₂₂H₂₂N₂O₅S, 426.49 g/mol), removing two methyl groups from the pyrimidine ring gives an estimated molecular weight of ~396.4 g/mol .
<sup>‡</sup>Calculated by subtracting 30 g/mol (two CH₃ groups) from BC84700’s molecular weight.
Pyrimidine Ring Modifications
Price and Availability (Representative Data)
Substituent complexity (e.g., nitro or chloro groups) likely influences cost due to additional synthesis steps .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 350.40 g/mol. It features a pyran ring fused with a pyrimidine moiety and an ethoxyphenyl acetate group, which contributes to its diverse biological properties.
Antiviral Properties
Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate exhibit significant antiviral activity. For instance, related compounds have shown efficacy against the Newcastle disease virus, suggesting potential applications in antiviral therapies.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes. The presence of the pyrimidine moiety allows for interactions with various biological targets, potentially modulating enzymatic pathways critical in disease processes. It is hypothesized that the compound may act as a functional antagonist for certain receptors involved in cardiovascular regulation.
Antimicrobial Activity
Similar compounds within this class have demonstrated antimicrobial properties. The structural components, particularly the heterocyclic rings, are known to contribute to the antimicrobial efficacy by disrupting microbial cell functions.
The mechanism of action for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate is believed to involve:
- Binding to Enzymatic Sites: The compound may bind to active sites on enzymes, inhibiting their function.
- Receptor Interaction: It could interact with specific receptors, modulating signaling pathways related to inflammation and immune responses.
- Nucleic Acid Interaction: The pyrimidine moiety may allow for interactions with nucleic acids, affecting gene expression and replication processes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyran Ring: Utilizing starting materials that contain carbonyl and sulfur functionalities.
- Pyrimidine Integration: Incorporating the pyrimidine moiety through nucleophilic substitution reactions.
- Acetate Group Addition: Finally, esterification with the appropriate phenolic compound to yield the acetate derivative.
Optimizing reaction conditions such as temperature, solvent choice (e.g., DMF or ethanol), and catalysts (e.g., potassium carbonate) is crucial for achieving high yields and purity.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent groups:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic properties |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This table illustrates how modifications in substituents can influence biological activity, emphasizing the unique profile of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate .
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological profiles of compounds derived from this class:
- A study conducted on a derivative showed significant inhibition of inflammatory markers in vitro, indicating potential anti-inflammatory applications.
- Another investigation highlighted its selective action against certain cancer cell lines, suggesting further exploration as an anticancer agent.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including pyran ring formation, thioether linkage introduction, and esterification. Critical parameters include:
- Temperature control : Pyran formation (80–100°C) and ester coupling (room temperature to 60°C) require precise thermal management to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for thioether bond formation, while dichloromethane is preferred for esterification .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or coupling reagents (e.g., DCC/DMAP) improve reaction efficiency .
- Purity monitoring : TLC and HPLC are essential to track intermediate purity and final product yield .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structural integrity, particularly the pyrimidine-proton coupling (δ 8.5–9.0 ppm) and ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 443.12 g/mol) and fragmentation patterns .
- IR spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) confirm functional groups .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro enzyme assays : Prioritize targets relevant to pyrimidine derivatives (e.g., dihydrofolate reductase, thymidylate synthase) using fluorometric or spectrophotometric methods .
- Cell-based cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via MTT assays .
- Anti-inflammatory potential : Measure COX-2 inhibition using ELISA or prostaglandin E₂ quantification .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The pyrimidin-2-ylsulfanyl group acts as a leaving group due to:
- Electron-withdrawing effects : The pyrimidine ring stabilizes the transition state, facilitating substitution at the methyl position .
- Solvent polarity : High-polarity solvents stabilize the charged intermediate, accelerating reaction rates (e.g., k = 0.15 min⁻¹ in DMSO vs. 0.03 min⁻¹ in THF) .
- Steric hindrance : Bulky substituents on the pyran ring reduce reaction efficiency, requiring longer reaction times (e.g., 24–48 hours) .
Q. How can structure-activity relationship (SAR) studies enhance therapeutic potential?
- Modify substituents : Compare bioactivity of ethoxyphenyl (current) vs. methoxyphenyl or halogenated analogs (see table below) .
- Core scaffold variation : Replace pyran with thieno[3,2-d]pyrimidine to assess impact on enzyme binding .
| Analog | Structural Change | Biological Activity (IC₅₀) |
|---|---|---|
| Parent compound | 4-ethoxyphenyl | 12.5 μM (COX-2) |
| 4-fluorophenyl variant | Fluorine substitution | 8.7 μM (COX-2) |
| Thieno-pyrimidine derivative | Pyran → thieno-pyrimidine | 5.2 μM (DHFR) |
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with DHFR (PDB: 1U72). Key residues: Phe31, Leu22, and Thr56 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- QSAR modeling : Develop regression models correlating logP values with cytotoxicity (R² > 0.85) .
Q. How can researchers resolve contradictions in reported biological data?
- Control for assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
- Validate purity : Contaminants (e.g., unreacted intermediates) may skew results. Use preparative HPLC (>98% purity) before testing .
- Cross-validate targets : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Step | Optimal Conditions | Yield Range | References |
|---|---|---|---|
| Pyran formation | 90°C, DMF, 12 h | 65–72% | |
| Thioether coupling | RT, DMSO, 24 h | 58–63% | |
| Esterification | 40°C, DCM, DCC/DMAP | 80–85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
